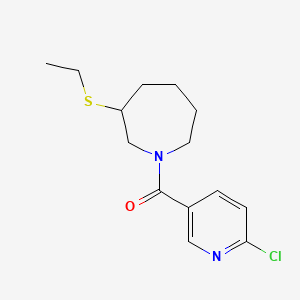
(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone is a versatile chemical compound extensively used in scientific research. It exhibits unique properties that make it ideal for various applications, such as drug discovery, organic synthesis, and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 3-ethylsulfanylazepane in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, and alkoxides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide and ammonia. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .
科学研究应用
(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Some compounds similar to (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone include:
- (6-Chloropyridin-3-yl)-(3-methylsulfanylazepan-1-yl)methanone
- (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)ethanone
- (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)propanone .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the chloropyridine and ethylsulfanylazepane moieties. This combination imparts distinct chemical and biological properties, making it particularly valuable in research and industrial applications .
属性
IUPAC Name |
(6-chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-2-19-12-5-3-4-8-17(10-12)14(18)11-6-7-13(15)16-9-11/h6-7,9,12H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBZBOAGJLISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCN(C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














